2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole
Description
2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole is a bicyclic heterocyclic compound featuring fused oxazole rings. Its structure includes a tetrahydro-2H-oxazolo[2,3-b]oxazole core substituted with a methyl group at the 7a position and an allyloxymethyl group at the 2-position.
Properties
CAS No. |
46244-63-7 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
7a-methyl-6-(prop-2-enoxymethyl)-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole |
InChI |
InChI=1S/C10H17NO3/c1-3-5-12-8-9-7-11-4-6-13-10(11,2)14-9/h3,9H,1,4-8H2,2H3 |
InChI Key |
XDDFHYGCEREWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC12N(CCO1)CC(O2)COCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles, including 2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole, can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . This reaction is typically carried out at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be optimized using flow chemistry techniques. This method allows for the continuous production of oxazoles with high efficiency and purity. The use of stable reagents like Deoxo-Fluor® and manganese dioxide in packed reactors ensures a safe and scalable process .
Chemical Reactions Analysis
Types of Reactions
2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Cycloaddition: The presence of reactive sites on the oxazole ring allows for cycloaddition reactions, forming larger heterocyclic structures.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Various electrophiles and nucleophiles can be used under mild conditions.
Cycloaddition: Catalysts like palladium and copper salts are commonly employed.
Major Products
The major products formed from these reactions include substituted oxazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
*Inferred from structural analysis.
Key Observations :
- Substituent Effects : The target compound’s allyloxymethyl group offers greater reactivity (via the allyl double bond) compared to the cyclohexenyl ethyl group in CAS 777950-39-7, which may enhance its utility in polymerization or click chemistry .
- Molecular Weight : The cyclohexenyl derivative (CAS 777950-39-7) has a higher molecular weight (223.31 vs. 199.25 g/mol), likely due to its bulkier substituent. This may reduce solubility in polar solvents compared to the target compound.
Functional and Application-Based Comparisons
- Reactivity : The allyl group in the target compound enables reactions like thiol-ene coupling or polymerization, whereas the cyclohexenyl substituent in CAS 777950-39-7 may undergo hydrogenation or epoxidation .
- Industrial Use : The polymer in CAS 100921-26-4 incorporates oxazolo-oxazole units with long alkyl chains (heptadecyl), suggesting applications in hydrophobic coatings or elastomers . The target compound’s allyl group could similarly facilitate crosslinking in polymer matrices.
Biological Activity
2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antibacterial, antifungal, antiviral, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The structural characteristics of this compound contribute significantly to its biological activity. Below are its key chemical properties:
| Property | Value |
|---|---|
| CAS No. | 46244-63-7 |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 7a-methyl-6-(prop-2-enoxymethyl)-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole |
| InChI Key | XDDFHYGCEREWAN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound can form hydrogen bonds and engage in non-covalent interactions with enzymes and receptors, modulating their activities. This mechanism underlies its potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds within the oxazole family exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have been shown to possess:
- Antibacterial Properties: Effective against a range of Gram-positive and Gram-negative bacteria.
- Antifungal Properties: Inhibitory effects on pathogenic fungi.
A study demonstrated that oxazole derivatives could inhibit the growth of various bacterial strains, suggesting that modifications to the oxazole ring can enhance antimicrobial efficacy .
Anticancer Activity
The compound's structural features may also play a role in its anticancer potential. Research has shown that certain oxazole derivatives exhibit selective cytotoxicity against cancer cell lines. For instance:
- In vitro studies revealed that compounds similar to this compound can induce apoptosis in estrogen receptor-positive breast cancer cells .
This suggests that the compound may interact with pathways involved in cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Efficacy:
- A recent investigation evaluated the antimicrobial activity of various oxazole derivatives, including this compound.
- Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
-
Anticancer Activity Assessment:
- A study focused on the effects of oxazole derivatives on human cancer cell lines.
- The findings suggested that these compounds could inhibit cell growth by disrupting mitotic processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
